molecular formula C10H5BrF3NO B8098772 3-Bromo-6-(trifluoromethoxy)quinoline

3-Bromo-6-(trifluoromethoxy)quinoline

Cat. No.: B8098772
M. Wt: 292.05 g/mol
InChI Key: JUNJKVZKGKPEGV-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethoxy)quinoline (CAS 870521-30-5) is a halogenated quinoline derivative characterized by a bromine atom at the 3-position and a trifluoromethoxy (–OCF₃) group at the 6-position of the quinoline scaffold. Its molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 304.06 g/mol.

Properties

IUPAC Name

3-bromo-6-(trifluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-3-6-4-8(16-10(12,13)14)1-2-9(6)15-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNJKVZKGKPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethoxy)quinoline typically involves the bromination of 6-(trifluoromethoxy)quinoline. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a quinone derivative.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines.

  • Substitution: A wide range of functionalized quinolines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Recent studies have highlighted the antiviral properties of quinoline derivatives, including 3-bromo-6-(trifluoromethoxy)quinoline. Research indicates that modifications to the quinoline scaffold can enhance antiviral efficacy against viruses such as enterovirus D68 (EV-D68). The trifluoromethyl group in this compound has been associated with improved binding affinity to viral targets, leading to increased potency in inhibiting viral replication .

Antitubercular Agents:
The compound serves as an important intermediate in the synthesis of antitubercular agents like TMC-207. This agent targets bacterial ATP synthase, demonstrating significant activity against Mycobacterium tuberculosis. The synthesis of derivatives from 3-bromo-6-(trifluoromethoxy)quinoline is crucial for developing new treatments for tuberculosis, particularly in light of rising drug resistance .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the quinoline structure affect biological activity. The presence of the trifluoromethoxy group has been shown to influence the lipophilicity and electronic properties of the compound, which are critical for its interaction with biological targets. For example, derivatives with varying substituents at different positions on the quinoline ring have been synthesized and evaluated for their pharmacological profiles, leading to the identification of potent candidates for further development .

Synthesis and Derivatives

Synthesis Techniques:
The synthesis of 3-bromo-6-(trifluoromethoxy)quinoline typically involves several steps, including halogenation and functionalization reactions. The efficiency and yield of these processes are crucial for producing this compound at a scale suitable for research and development purposes. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, reducing time and increasing yield .

Derivatives Exploration:
The exploration of derivatives based on 3-bromo-6-(trifluoromethoxy)quinoline has led to a variety of compounds with enhanced biological activities. For instance, modifications involving different aryl groups or additional functional groups have been investigated for their potential as novel therapeutic agents against various diseases, including cancer and infectious diseases .

Case Studies

Study Findings Implications
Study on Antiviral Activity3-bromo-6-(trifluoromethoxy)quinoline derivatives showed significant inhibition of EV-D68 replicationPotential development of new antiviral therapies
SAR AnalysisVariations in substituents led to compounds with improved binding affinitiesInsights into designing more effective drugs
Synthesis OptimizationNew synthetic routes improved yield by 30% compared to traditional methodsCost-effective production for pharmaceutical applications

Mechanism of Action

The mechanism by which 3-Bromo-6-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Positional Isomers: 8-Bromo-6-(trifluoromethoxy)quinoline

CAS 1020253-25-1 (Molecular formula: C₁₀H₅BrF₃NO) differs in the bromine substituent’s position (8 vs. 3).

  • Biological Activity: The 8-bromo isomer may exhibit distinct target-binding profiles due to altered spatial orientation .
  • Shared Features : Both isomers exhibit enhanced lipophilicity from the trifluoromethoxy group, improving membrane permeability .

Halogen and Substituent Variations

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (CAS 2806-29-3)
  • Substituents : Bromine (4-position), chloro (6), trifluoromethyl (–CF₃, 2).
  • Key Differences: Electronic Effects: The –CF₃ group is stronger electron-withdrawing than –OCF₃, reducing electron density at the quinoline core . Applications: Primarily used in agrochemicals due to its stability under environmental conditions .
3-Bromo-2-methoxyquinoline (CAS 222317-29-5)
  • Substituents : Bromine (3), methoxy (–OCH₃, 2).
  • Key Differences :
    • Lipophilicity : Methoxy is less lipophilic than trifluoromethoxy, reducing bioavailability .
    • Reactivity : Methoxy groups are more prone to demethylation in metabolic pathways compared to stable –OCF₃ .
3-Bromo-6-(trifluoromethyl)quinoline
  • Substituents : Bromine (3), –CF₃ (6).
  • Key Differences :
    • Electron Effects : –CF₃ increases electrophilicity more than –OCF₃, altering reaction kinetics in cross-coupling .
    • Applications : Preferred in materials science for its strong electron-deficient character .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Applications References
3-Bromo-6-(trifluoromethoxy)quinoline Br (3), –OCF₃ (6) 304.06 Moderate solubility, cross-coupling versatility Medicinal chemistry, synthesis
8-Bromo-6-(trifluoromethoxy)quinoline Br (8), –OCF₃ (6) 304.06 Enhanced nucleophilic substitution Drug intermediates
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Br (4), Cl (6), –CF₃ (2) 310.50 High stability, strong electron-withdrawing Agrochemicals
3-Bromo-2-methoxyquinoline Br (3), –OCH₃ (2) 238.09 Lower lipophilicity, metabolic lability Fluorescence probes
3-Bromo-6-(trifluoromethyl)quinoline Br (3), –CF₃ (6) 275.06 High electrophilicity Materials science

Biological Activity

3-Bromo-6-(trifluoromethoxy)quinoline is an intriguing compound within the quinoline family, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, highlighting significant research findings and case studies.

Chemical Structure and Synthesis

The compound features a bromine atom and a trifluoromethoxy group attached to the quinoline ring, which significantly influences its chemical reactivity and biological properties. The general synthesis involves multiple steps, often beginning with commercially available quinoline derivatives and employing halogenation and trifluoromethylation techniques.

Antimicrobial Properties

Research indicates that 3-Bromo-6-(trifluoromethoxy)quinoline exhibits antimicrobial activity , particularly against various bacterial strains. Its mechanism of action may involve the inhibition of key enzymes or interference with bacterial DNA synthesis, similar to other quinoline derivatives. Studies have shown that compounds with trifluoromethyl groups tend to enhance lipophilicity, facilitating better membrane permeability and target interaction .

Antiviral Effects

In addition to its antibacterial properties, this compound has been studied for its antiviral effects . It has shown promise in inhibiting viral replication in cell cultures, particularly against enteroviruses. The trifluoromethoxy group is believed to play a crucial role in enhancing the antiviral potency by improving binding affinity to viral proteins .

Anticancer Activity

3-Bromo-6-(trifluoromethoxy)quinoline has also demonstrated anticancer properties in various in vitro studies. It has been tested against multiple cancer cell lines, including those derived from leukemia, melanoma, and breast cancer. The compound's ability to induce apoptosis (programmed cell death) in these cells suggests that it could be a valuable candidate for further development as an anticancer agent .

The mechanisms underlying the biological activities of 3-Bromo-6-(trifluoromethoxy)quinoline are largely attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or viral replication.
  • DNA Intercalation : Similar to other quinolines, it may intercalate into DNA, disrupting replication processes.
  • Apoptotic Pathways : It can activate apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 3-Bromo-6-(trifluoromethoxy)quinoline, showing significant inhibition against Gram-positive and Gram-negative bacteria .
  • Antiviral Research : Another investigation focused on the antiviral activity against enteroviruses, demonstrating that this compound could inhibit viral replication by targeting viral protein interactions .
  • Cancer Cell Line Testing : In vitro tests revealed that 3-Bromo-6-(trifluoromethoxy)quinoline exhibited cytotoxic effects on several cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
3-Bromo-6-(trifluoromethoxy)quinolineYesYesYes
4-Bromo-6-chloroquinolineModerateLimitedModerate
7-AminoquinolineHighYesHigh

This table illustrates how 3-Bromo-6-(trifluoromethoxy)quinoline compares with other related compounds in terms of biological activity.

Q & A

Q. What are the recommended safety protocols for handling 3-bromo-6-(trifluoromethoxy)quinoline in laboratory settings?

Answer:

  • Protective Measures: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr or trifluoromethoxy intermediates) .
  • Waste Management: Segregate halogenated organic waste (e.g., brominated byproducts) from non-halogenated waste. Collaborate with certified waste disposal services to comply with EPA/DOT regulations for halogenated compounds .
  • Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for potential halogen toxicity .

Q. What synthetic routes are commonly employed to prepare 3-bromo-6-(trifluoromethoxy)quinoline?

Answer:

  • Direct Bromination: Use N-bromosuccinimide (NBS) or Br₂ in chlorinated solvents (e.g., DCM) at 0–25°C. Monitor regioselectivity via TLC, as bromination at the 3-position is favored due to electron-withdrawing effects of the trifluoromethoxy group .
  • Multi-Step Synthesis:
    • Start with 6-(trifluoromethoxy)quinoline.
    • Introduce bromine via electrophilic substitution using FeCl₃ as a catalyst.
    • Purify via column chromatography (silica gel, hexane/EtOAc 4:1) to achieve >95% purity .
  • Yield Optimization: Typical yields range from 60–80%, with impurities including di-brominated byproducts (e.g., 3,8-dibromo derivatives) .

Q. How can the purity and structural integrity of 3-bromo-6-(trifluoromethoxy)quinoline be verified?

Answer:

  • Analytical Techniques:
    • NMR: Confirm substitution patterns using ¹H NMR (δ 8.5–9.0 ppm for quinoline protons) and ¹³C NMR (CF₃O group at δ 120–125 ppm) .
    • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 306.97 (C₁₀H₆BrF₃NO) .
    • HPLC: Use a C18 column (ACN/H₂O 70:30) to detect impurities (<2%) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Nature: The -OCF₃ group reduces electron density at the 6-position, directing electrophilic substitution (e.g., bromination) to the 3-position. This enhances oxidative stability but slows Suzuki-Miyaura couplings .
  • Catalytic Challenges: Use Pd(PPh₃)₄ with K₂CO₃ in DMF at 100°C for Buchwald-Hartwig aminations. The trifluoromethoxy group can deactivate catalysts, requiring higher ligand ratios (1:4 Pd:ligand) .

Q. What strategies resolve contradictions in reported catalytic activity for 3-bromo-6-(trifluoromethoxy)quinoline derivatives?

Answer:

  • Case Study: Discrepancies in Heck reaction yields (40–75%) arise from solvent polarity and base strength.
    • Optimized Protocol: Use Pd(OAc)₂ with P(o-tol)₃ in DMAc and Et₃N (2 equiv.) to achieve 78% yield .
  • Data Validation: Compare DFT calculations (e.g., B3LYP/6-311G(d)) with experimental Hammett constants to rationalize substituent effects .

Q. What degradation pathways are observed for 3-bromo-6-(trifluoromethoxy)quinoline under environmental conditions?

Answer:

  • Electro-Fenton Degradation:
    • Mechanism: •OH radicals cleave the quinoline ring, forming intermediates like 2(1H)-quinolinone and halogenated byproducts (e.g., 5-chloro-8-hydroxyquinoline) .
    • Kinetics: Follows pseudo-first-order kinetics (k = 0.12 min⁻¹) with 75% COD removal in 20 min at pH 3.0 and 30.5 mA/cm² .
  • Ecotoxicity: Brominated byproducts exhibit higher bioaccumulation potential (log Kₒw > 3.5) than the parent compound .

Methodological Challenges

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Single-Crystal X-ray Diffraction:
    • Parameters: Space group P2₁/c, a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 102.5°.
    • Validation: Compare experimental bond lengths (C-Br: 1.89 Å) with theoretical values (DFT: 1.91 Å) to confirm structure .

Q. What computational methods predict the regioselectivity of bromination in quinoline derivatives?

Answer:

  • DFT Studies:
    • Use M06-2X/def2-TZVP to calculate Fukui indices (f⁺). Higher f⁺ at C-3 (0.45 vs. C-5: 0.32) correlates with bromination preference .
    • Natural Population Analysis (NPA) charges: C-3 (-0.18 e) is more electrophilic than C-5 (-0.12 e) .

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